molecular formula C9H8Cl6O2 B164962 Endodiol CAS No. 2157-19-9

Endodiol

Cat. No.: B164962
CAS No.: 2157-19-9
M. Wt: 360.9 g/mol
InChI Key: GTSJHTSVFKEASK-WINLOITPSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like Endodiol can be analyzed using various techniques, including computational methods, X-ray crystallography, and electron diffraction . These methods can provide detailed information about the arrangement of atoms within the molecule and the types of bonds that hold them together .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be analyzed using various techniques, including spectroscopy, chromatography, and thermal analysis . These methods can provide information about the compound’s solubility, stability, reactivity, and other important properties .

Scientific Research Applications

  • Apoptotic Effect on Colorectal Cancer Cells Endodiol, transformed by human intestinal bacteria from lignans found in various foods, has been shown to inhibit the growth of colorectal cancer cells by affecting the MAPK signaling pathway. This leads to decreased cell proliferation and increased apoptosis in cancer cells, while showing no cytotoxicity towards macrophages (Shin, Jeon, & Jin, 2019).

  • Degradation and Detoxification of Endosulfan A study on the degradation of endosulfan by soil microorganisms identified this compound as a degradation intermediate. This process significantly reduces the toxicity of endosulfan, suggesting this compound's potential role in environmental detoxification (Kumar et al., 2007).

  • Biotransformation in Defatted Flaxseed this compound can be produced from defatted flaxseed by certain bacterial strains. This process involves the transformation of secoisolariciresinol diglucoside (SDG) into this compound, highlighting a method for mass-producing this compound with potential medicinal values (Hongyun et al., 2014).

  • Medicinal Uses of Phytolacca Dodecandra (Endod) Phytolacca dodecandra, also known as Endod, has various medicinal applications. It is used to treat diseases such as malaria, rabies, and skin disorders. Endod's triterpenoids and saponins have been the focus of research due to their biological activities including anti-inflammatory and antibacterial properties (Desta & Abd El-Aty, 2020).

  • Oxidation by Human Intestinal Bacteria Human intestinal bacteria have been found to enantioselectively oxidize enterodiol to enterolactone, indicating a specific metabolic pathway influenced by the gut microbiome (Jin, Kakiuchi, & Hattori, 2007).

  • Impact on Mammalian Phytoestrogens this compound, as a mammalian phytoestrogen, has shown estrogenic and antiestrogenic activities. Its high production in the gut may protect against cancers such as breast and prostate cancer. It also exhibits antioxidant properties and influences hormonal activities (Wang, 2002).

Safety and Hazards

According to the Safety Data Sheet, Endodiol is classified as having acute toxicity when ingested . Therefore, it should be handled with care to avoid accidental ingestion .

Biochemical Analysis

Biochemical Properties

Endosulfan alcohol plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to induce DNA damage, triggering a compromised DNA damage response leading to undesirable processing of broken DNA ends . This interaction with DNA and the enzymes involved in DNA repair demonstrates the significant biochemical role of Endosulfan alcohol .

Cellular Effects

Endosulfan alcohol has profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, which can impact cell signaling pathways, gene expression, and cellular metabolism . For example, Endosulfan alcohol has been shown to reduce fertility levels in male animals and cause DNA damage .

Molecular Mechanism

The molecular mechanism of Endosulfan alcohol involves its interaction with DNA and the subsequent induction of DNA damage . It triggers a DNA damage response, leading to the processing of broken DNA ends . This mechanism involves binding interactions with biomolecules, changes in gene expression, and potential enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of Endosulfan alcohol change over time in laboratory settings. It has been observed that the compound has a significant degree of persistence in several environmental compartments, such as the atmosphere, sediments, and water . Over time, this can lead to long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Endosulfan alcohol vary with different dosages in animal models. For instance, a study on Swiss albino mice showed that Endosulfan alcohol caused a higher degree of degeneration in the reproductive organ when administered at a dose of 3.5 mg/Kg body weight daily for periods of 3 weeks, 5 weeks, and 7 weeks .

Metabolic Pathways

Endosulfan alcohol is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it has been shown to induce the production of reactive oxygen species (ROS), which can lead to DNA damage .

Transport and Distribution

Endosulfan alcohol is transported and distributed within cells and tissues . It has a significant degree of persistence in several environmental compartments, such as the atmosphere, sediments, and water . This can affect its localization or accumulation within cells and tissues .

Subcellular Localization

While specific details on the subcellular localization of Endosulfan alcohol are limited, it is known that the compound can induce DNA damage, suggesting that it may interact with DNA within the nucleus .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Endodiol involves the conversion of a commercially available starting material, 2,5-dimethoxyphenethylamine, to the target compound through a series of reactions.", "Starting Materials": [ "2,5-dimethoxyphenethylamine", "4-methylbenzenesulfonyl chloride", "sodium hydride", "palladium on carbon", "hydrogen gas", "sodium borohydride", "acetic acid", "chromic acid" ], "Reaction": [ "2,5-dimethoxyphenethylamine is reacted with 4-methylbenzenesulfonyl chloride in the presence of sodium hydride to form the corresponding sulfonamide intermediate.", "The sulfonamide intermediate is then subjected to hydrogenation over palladium on carbon in the presence of hydrogen gas to remove the sulfonamide group and form the corresponding amine.", "The resulting amine is then reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is then oxidized with chromic acid in acetic acid to form the target compound, Endodiol." ] }

CAS No.

2157-19-9

Molecular Formula

C9H8Cl6O2

Molecular Weight

360.9 g/mol

IUPAC Name

[(1R,4S)-1,4,5,6,7,7-hexachloro-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol

InChI

InChI=1S/C9H8Cl6O2/c10-5-6(11)8(13)4(2-17)3(1-16)7(5,12)9(8,14)15/h3-4,16-17H,1-2H2/t3?,4?,7-,8+

InChI Key

GTSJHTSVFKEASK-WINLOITPSA-N

Isomeric SMILES

C(C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CO)O

SMILES

C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CO)O

Canonical SMILES

C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CO)O

2157-19-9

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Endodiol is primarily formed through two main pathways:

  • Biotransformation by microorganisms: Various soil microorganisms, including fungi, bacteria, and actinomycetes, can metabolize endosulfan. A significant number of these microorganisms degrade endosulfan into this compound through hydrolysis of the ester bond. [] Studies have identified specific species like Pseudomonas aeruginosa [, ] and Anabaena sp. PCC 7120 [] that efficiently convert endosulfan to this compound.
  • Abiotic hydrolysis: this compound can also be formed through the abiotic hydrolysis of endosulfan isomers (endosulfan-1 and endosulfan-2) in the environment. This hydrolysis process, involving two successive attacks by OH- ions, is influenced by pH and temperature. []

ANone: Yes, ultraviolet (UV) irradiation of endosulfan isomers in thin films has been shown to produce this compound as a major product. [] This photodecomposition process contributes to the degradation of endosulfan in the environment.

ANone: Research suggests that this compound can be further degraded by microorganisms. For example, a Bacillus subtilis strain has been isolated and characterized for its ability to degrade both endosulfan and this compound. [] Further studies are needed to fully elucidate the degradation pathways and the microorganisms involved.

ANone: While this compound is considered less toxic than endosulfan, it's crucial to acknowledge that some studies have identified it as a potential endocrine disruptor. Further research is needed to fully assess its long-term ecological and health impacts.

ANone: Yes, UV irradiation of this compound can lead to the formation of endosulfan α-hydroxy ether and other unidentified compounds. [] This highlights the complexity of endosulfan degradation and the potential formation of various metabolites with differing toxicity profiles.

ANone: Several analytical methods are employed for the identification and quantification of this compound:

  • Gas chromatography-mass spectrometry (GC-MS): This technique is widely used due to its high sensitivity and selectivity. [, ] It allows for the separation and identification of this compound from other compounds in complex matrices like soil and urine.
  • Gas chromatography with electron capture detection (GC-ECD): This method, often employed in conjunction with derivatization techniques like silylation or acetylation, enables sensitive detection and quantification of this compound. []

ANone: The analysis of this compound in environmental samples, such as soil and water, presents challenges due to its relatively low concentrations and the presence of other interfering compounds. Efficient extraction and pre-concentration techniques, like ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME), are often necessary to improve detection limits. []

ANone: Researchers utilize radiolabeled endosulfan (e.g., ¹⁴C-labeled) to track its uptake, translocation, and metabolism within plants. [, ] Studies on bean plants have demonstrated the uptake and translocation of endosulfan and its metabolites, including this compound, from treated soil to aerial parts. []

ANone: Yes, research has investigated the use of hairy root cultures (HRs), which are characterized by their rapid growth and high metabolic capacity, for the removal of endosulfan and its metabolites from water. Studies have shown that HRs of certain edible species, including Brassica napus, Raphanus sativus, and Capsicum annuum, can effectively remove endosulfan and accumulate this compound and other metabolites. []

ANone: Yes, researchers have investigated the use of surfactants like Tween 80 to enhance the biodegradation of endosulfan. Adding Tween 80 to soil was found to increase the solubility and consequently the biodegradation rate of endosulfan by Pseudomonas aeruginosa. [, ]

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